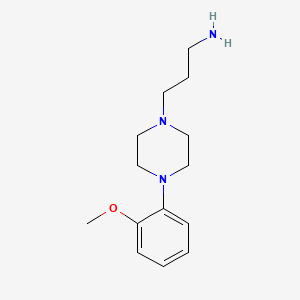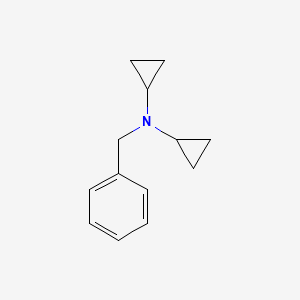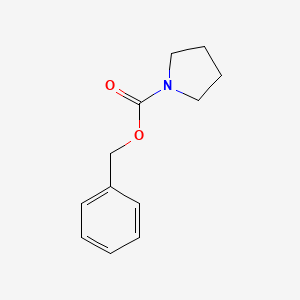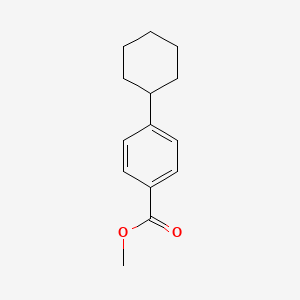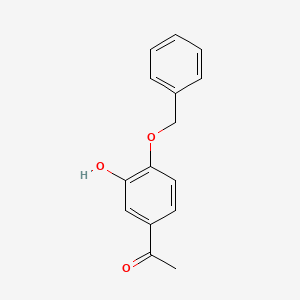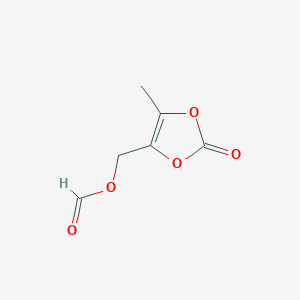
4-chloro-N-methoxy-N-methylButanamide
Descripción general
Descripción
4-Chloro-N-methoxy-N-methylButanamide (4-CNMBA) is a synthetic organic compound and a member of the amide family. It is a white crystalline solid with a melting point of 130-132°C, and a boiling point of 231-232°C. 4-CNMBA has been studied for a variety of applications, including use in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
Pharmacology: Analgesic Research
4-chloro-N-methoxy-N-methylButanamide has potential applications in pharmacological research, particularly in the development of analgesic drugs. Its structure suggests that it could be used to synthesize novel compounds with pain-relieving properties .
Agriculture: Pesticide Synthesis
In agriculture, this compound could be utilized in the synthesis of pesticides. Its chlorinated moiety may be reactive towards various pests, providing a basis for developing new agrochemicals .
Material Science: Polymer Modification
The compound’s functional groups make it a candidate for polymer chain modification. It could be used to alter the physical properties of polymers, such as increasing resistance to degradation or improving solubility in industrial processes .
Biochemistry: Amide Formation Studies
4-chloro-N-methoxy-N-methylButanamide can be used in biochemistry for studying amide bond formation, which is fundamental in protein synthesis and enzyme reactions. This research can enhance the understanding of biochemical pathways and drug design .
Industrial Chemistry: Chemical Intermediate
This compound serves as a chemical intermediate in various industrial chemical reactions. It can be used to produce other valuable chemicals through processes like nucleophilic substitution or free radical reactions .
Environmental Science: Pollutant Degradation
Research into the environmental applications of 4-chloro-N-methoxy-N-methylButanamide includes its potential use in pollutant degradation. Its reactivity could be harnessed to break down harmful environmental pollutants into less toxic substances .
Propiedades
IUPAC Name |
4-chloro-N-methoxy-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYOBNBVRQAUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460094 | |
| Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methoxy-N-methylButanamide | |
CAS RN |
64214-66-0 | |
| Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

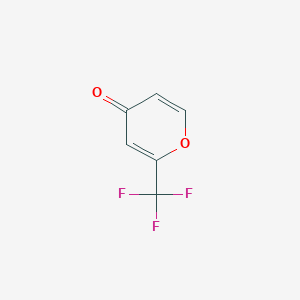
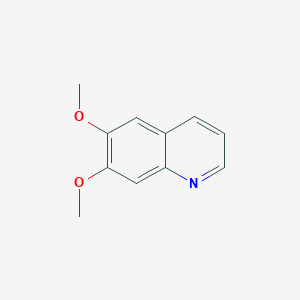

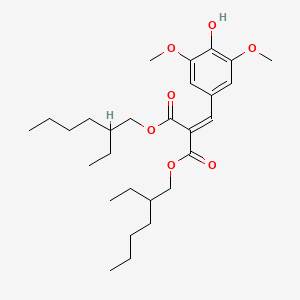



amine](/img/structure/B1600386.png)
